1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a methoxyphenyl group, and an oxadiazole moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of 2-methoxyphenyl isocyanate with an appropriate nucleophile to form the desired intermediate.
Formation of the Piperazine Ring: The piperazine ring is typically formed through the cyclization of appropriate diamines with dihaloalkanes.
Final Assembly: The final step involves coupling the previously synthesized intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-chlorophenyl}piperazine: This compound has a similar structure but with a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-aminophenyl}piperazine: The presence of an amino group instead of a nitro group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-18-7-9-19(10-8-18)25-27-26(35-28-25)20-11-12-21(23(17-20)31(32)33)29-13-15-30(16-14-29)22-5-3-4-6-24(22)34-2/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVUSXBCLYDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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